molecular formula C4H5Br2N3 B13320711 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole CAS No. 942060-55-1

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B13320711
CAS No.: 942060-55-1
M. Wt: 254.91 g/mol
InChI Key: BBOYNDICRHSGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic compound containing bromine and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole typically involves the bromination of 1-methyl-1H-1,2,3-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted triazoles with various functional groups.

    Oxidation: Oxidized triazole derivatives.

    Reduction: De-brominated triazole compounds.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-nitrophthalonitrile
  • 4-Bromo-5-(bromomethylene)-2-methylpyridine
  • 4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one

Uniqueness

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole is unique due to its dual bromine substitution, which imparts distinct reactivity and potential for diverse chemical transformations. The presence of the triazole ring also provides a versatile scaffold for further functionalization and application in various fields.

Properties

CAS No.

942060-55-1

Molecular Formula

C4H5Br2N3

Molecular Weight

254.91 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)-1-methyltriazole

InChI

InChI=1S/C4H5Br2N3/c1-9-3(2-5)4(6)7-8-9/h2H2,1H3

InChI Key

BBOYNDICRHSGJR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.